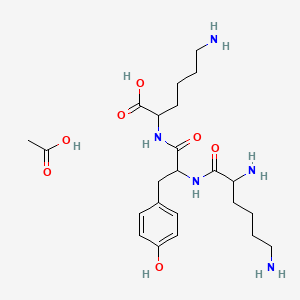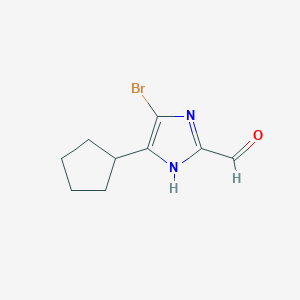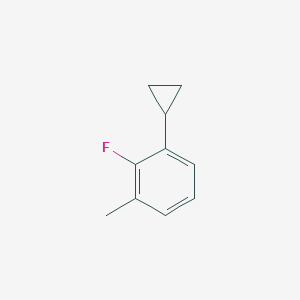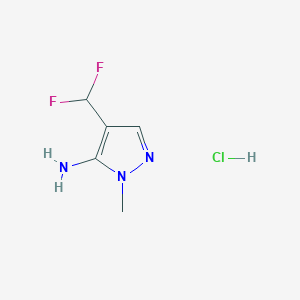![molecular formula C8H16ClNO2 B13712451 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxy-methylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable alcohol or amine. One common method is the reaction of 2-chloroacetamide with formaldehyde, which results in the formation of the N-hydroxymethyl derivative . This reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Applications De Recherche Scientifique
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy-methylpentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(hydroxymethyl)acetamide
- 2-chloro-N-(2,4-dinitrophenyl)acetamide
- 2-chloro-N-(2,6-xylyl)acetamide
Uniqueness
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide is unique due to its specific structural features, including the presence of both a chloroacetamide group and a hydroxy-methylpentyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6?,7-/m1/s1 |
Clé InChI |
OLLYYMGGBKLKPW-COBSHVIPSA-N |
SMILES isomérique |
CCC(C)[C@@H](CO)NC(=O)CCl |
SMILES canonique |
CCC(C)C(CO)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
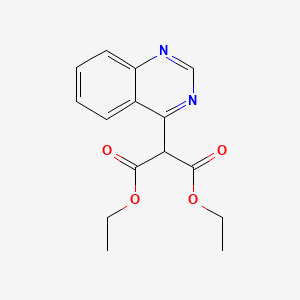
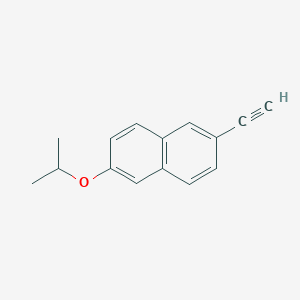
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
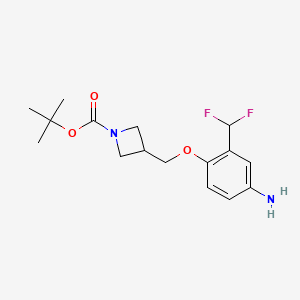

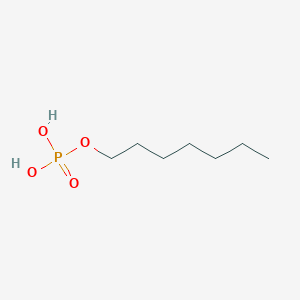
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
